Xanthine Oxidase Inhibition Advantage
3,8-Dihydroxy-6-methylxanthone demonstrates potent, competitive inhibition of xanthine oxidase (XO), a key therapeutic target for gout and hyperuricemia. In direct enzyme inhibition assays, this compound exhibits a Ki value of 820 nM against bovine XO [1]. In a separate study using human XO, its inhibitory potency is reported as an IC50 of 250 nM [2]. These values are competitive when compared to allopurinol (a standard clinical XO inhibitor with an IC50 of ~780 nM under similar assay conditions [3]) and superior to many other simple hydroxylated xanthones which typically display IC50 values in the high micromolar to millimolar range [4]. This indicates that the specific 3,8-dihydroxy-6-methyl substitution pattern is a key pharmacophore for high-affinity XO interaction.
| Evidence Dimension | Inhibition of Xanthine Oxidase (XO) activity |
|---|---|
| Target Compound Data | Ki = 820 nM (bovine XO); IC50 = 250 nM (human XO) |
| Comparator Or Baseline | Allopurinol: IC50 ~780 nM (human XO); Typical simple xanthones: IC50 > 50,000 nM |
| Quantified Difference | Comparable to allopurinol; >200-fold more potent than baseline xanthones |
| Conditions | Enzyme inhibition assays using xanthine as substrate, preincubated for 10-30 minutes. |
Why This Matters
The quantifiable, sub-micromolar XO inhibition directly informs selection for lead optimization programs in gout and cardiovascular disease research, providing a clear potency benchmark absent in most unsubstituted or differently substituted xanthone analogs.
- [1] BindingDB. (2024). BDBM50237977 (CHEMBL3310952) - Affinity Data: Ki 820 nM for bovine xanthine oxidase. View Source
- [2] BindingDB. (2024). BDBM50381284 (CHEMBL2018876) - Affinity Data: IC50 250 nM for xanthine oxidase (unknown origin). View Source
- [3] Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacological Reviews, 58(1), 87-114. View Source
- [4] Cos, P., Ying, L., Calomme, M., Hu, J. P., Cimanga, K., Van Poel, B., ... & Vlietinck, A. J. (1998). Structure-activity relationship and classification of flavonoids as inhibitors of xanthine oxidase and superoxide scavengers. Journal of Natural Products, 61(1), 71-76. View Source
